molecular formula C18H28N6O B1674449 Lamtidine CAS No. 73278-54-3

Lamtidine

货号: B1674449
CAS 编号: 73278-54-3
分子量: 344.5 g/mol
InChI 键: NRIGRKAXOLMTSK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

拉米替丁是一种组胺 H2 受体拮抗剂,在结构上与西咪替丁和雷尼替丁等其他化合物相关。 它主要用于减少胃酸分泌,常用于治疗诸如消化性溃疡病、胃食管反流病 (GERD) 和佐林格-埃利森综合征等疾病 .

准备方法

合成路线和反应条件

拉米替丁可以通过多种化学路线合成。一种常见的方法是将 2-胍基噻唑与合适的烷化剂反应,形成所需产物。 反应条件通常包括使用乙腈等溶剂和三乙胺等催化剂 .

工业生产方法

在工业环境中,拉米替丁的生产涉及使用优化的反应条件进行大规模化学合成,以确保高产率和纯度。 该工艺通常包括结晶和纯化步骤,以获得最终产品所需的晶型 .

化学反应分析

反应类型

拉米替丁会发生多种类型的化学反应,包括:

常见试剂和条件

形成的主要产物

这些反应形成的主要产物包括拉米替丁的各种衍生物,例如亚砜、砜和取代的噻唑 .

科学研究应用

拉米替丁具有广泛的科学研究应用:

作用机制

拉米替丁通过竞争性抑制胃壁细胞上的 H2 受体的组胺,从而减少胃酸分泌。 这种抑制是通过拉米替丁与 H2 受体结合来实现的,从而阻止组胺激活受体并触发酸的产生 .

相似化合物的比较

拉米替丁类似于其他 H2 受体拮抗剂,例如:

  • 西咪替丁
  • 雷尼替丁
  • 法莫替丁

独特性

拉米替丁与西咪替丁和雷尼替丁相比,具有更高的效力以及对 H2 受体的选择性。 它还具有更长的作用时间和更少的副作用,使其成为某些临床环境中的首选药物 .

属性

CAS 编号

73278-54-3

分子式

C18H28N6O

分子量

344.5 g/mol

IUPAC 名称

1-methyl-5-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,2,4-triazole-3,5-diamine

InChI

InChI=1S/C18H28N6O/c1-23-18(21-17(19)22-23)20-9-6-12-25-16-8-5-7-15(13-16)14-24-10-3-2-4-11-24/h5,7-8,13H,2-4,6,9-12,14H2,1H3,(H3,19,20,21,22)

InChI 键

NRIGRKAXOLMTSK-UHFFFAOYSA-N

SMILES

CN1C(=NC(=N1)N)NCCCOC2=CC=CC(=C2)CN3CCCCC3

规范 SMILES

CN1C(=NC(=N1)N)NCCCOC2=CC=CC(=C2)CN3CCCCC3

外观

Solid powder

Key on ui other cas no.

73278-54-3

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

AH 22216
AH-22216
lamtidine

产品来源

United States

Synthesis routes and methods I

Procedure details

3-[3-[3-[1-Piperidinylmethyl]phenoxy]propanamine (2.48 g) and N-cyano-1-methyl-2-(phenylmethylene) hydrazine carboximidothioic acid, methyl ester (2.32 g) were heated at 70° under water-pump vacuum for 4 hr. Acetone was added and the solution was treated with dilute hydrochloric acid for 1 hr, washed with ether, basified and extracted with ethyl acetate. Evaporation of the ethyl acetate extracts fgave an oil which crystallised from toluene/ether to give the title compound as a white solid (0.98 g) m.p. 94°-5°. TLC silica, methanol/0.88 ammonia 80:1, Rf 0.5.
Quantity
2.48 g
Type
reactant
Reaction Step One
Name
N-cyano-1-methyl-2-(phenylmethylene) hydrazine carboximidothioic acid, methyl ester
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1-Methyl-N5 -[3-[3-(bromomethyl)phenoxy]propyl]-1H-1,2,4-triazole-3,5-diamine, hydrobromide (0.3 g) was dissolved in ethanol (5 ml) and treated with piperidine (0.3 g) at room temperature. The solvent was evaporated in vacuo and the residue triturated with ethyl acetate to afford the title compound as a white crystalline solid (0.22 g).
Name
1-Methyl-N5 -[3-[3-(bromomethyl)phenoxy]propyl]-1H-1,2,4-triazole-3,5-diamine, hydrobromide
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 1-methyl-N5 -[3-[3-(1,3-dioxolan-2-yl)phenoxy]propyl]-1H-1,2,4-triazole-3,5-diamine (106 mg) in tetrahydrofuran (2 ml) was stirred with 2N hydrochloric acid (0.2 ml) for 1/2 h at room temperature. The mixture was treated with piperidine (0.5 ml), stirred at room temperature for 1 h, and then treated with sodium borohydride (75 mg). After a further 1 h, the mixture was diluted with water, and extracted with ethyl acetate. The combined extracts were dried and evaporated in vacuo. The resulting oil was crystallised from a mixture of benzene and cyclohexane to yield the title compound (60 mg) m.p. 93°-4°. TLC silica (methanol:ammonia 80:1) Rf 0.5.
Name
1-methyl-N5 -[3-[3-(1,3-dioxolan-2-yl)phenoxy]propyl]-1H-1,2,4-triazole-3,5-diamine
Quantity
106 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
75 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lamtidine
Reactant of Route 2
Reactant of Route 2
Lamtidine
Reactant of Route 3
Reactant of Route 3
Lamtidine
Reactant of Route 4
Reactant of Route 4
Lamtidine
Reactant of Route 5
Reactant of Route 5
Lamtidine
Reactant of Route 6
Reactant of Route 6
Lamtidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。